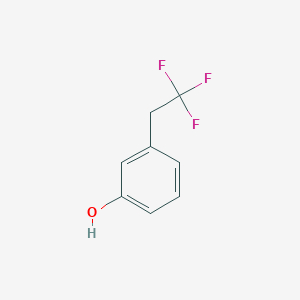

3-(2,2,2-Trifluoroethyl)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2,2,2-Trifluoroethyl)phenol is a fluorinated organic compound with the molecular formula C8H7F3O . It is also known by other names such as Enamine_005996 and alpha-trifluoromethyl-m-cresol .

Synthesis Analysis

The synthesis of 3-(2,2,2-Trifluoroethyl)phenol and similar compounds has been reported in the literature. For instance, a study described the synthesis of 2-fluoro-4-methyl/chlorine-5-((2,2,2-trifluoroethyl)thio)aniline/phenol compounds based on a lead compound . Another research reported a novel synthesis approach for the construction of 2-trifluoroethyl-substituted benzofurans under copper-catalyzed conditions .

Molecular Structure Analysis

The molecular structure of 3-(2,2,2-Trifluoroethyl)phenol consists of a phenol group attached to a 2,2,2-trifluoroethyl group . The exact mass of the molecule is 176.04489933 g/mol .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(2,2,2-Trifluoroethyl)phenol include a molecular weight of 176.14 g/mol, a topological polar surface area of 20.2 Ų, and a complexity of 144 . It has one hydrogen bond donor count and four hydrogen bond acceptor counts .

Applications De Recherche Scientifique

Fluorination Reagents in Synthetic Chemistry

Scientific Field

Synthetic Chemistry

Application Summary

The compound is used as an electrophilic fluorination reagent due to its ability to introduce fluorine atoms into organic substrates, enhancing their reactivity and stability.

Methods of Application

Electrophilic fluorination with this compound is performed under various conditions, including acidic, basic, and neutral environments. It is preferred for its safety and stability compared to molecular fluorine.

Results

The introduction of fluorine substituents using this compound has led to the development of numerous fluorinated organic molecules with desired properties .

Synthesis of Fatty Acid Esters

Scientific Field

Organic Chemistry and Green Chemistry

Application Summary

3-(2,2,2-Trifluoroethyl)phenol is utilized in the synthesis of fatty acid esters, which are important in various industries, including biodiesel production and pharmaceuticals.

Methods of Application

The synthesis involves the reaction of fatty acids with phenyl(2,2,2-trifluoroethyl)iodonium triflate at room temperature, providing a green and efficient pathway to the esters.

Results

The process yields complex 2,2,2-trifluoroethyl fatty acid esters with good functional group tolerance and up to quantitative yield .

Development of Acaricides

Application Summary

The trifluoroethyl group in the compound is key in the development of novel acaricides, which are pesticides that target mites affecting crops.

Methods of Application

Research involves the introduction of the trifluoroethyl thioether group into pyrimidine derivatives, leading to compounds with excellent acaricidal activity.

Results

The resulting acaricides, such as HNPC-A188, exhibit high efficacy against mites, with LC50 values comparable to commercial acaricides .

Advanced Polymerization Monomers

Scientific Field

Polymer Science

Application Summary

Unsaturated fatty acid 2,2,2-trifluoroethyl esters derived from the compound are used as monomers in polymerization processes to create specialized materials.

Methods of Application

These esters are polymerized to form anion-exchange membranes and drug delivery agents, showcasing their versatility in material science applications.

Results

The polymers demonstrate unique properties suitable for their intended applications, contributing to advancements in material design .

Electrophilic Fluorination

Application Summary

This compound is employed as an electrophilic fluorination reagent, introducing fluorine atoms into organic substrates to modify their chemical properties.

Methods of Application

The fluorination process can be carried out under various conditions, often using safer and more stable reagents compared to molecular fluorine.

Results

The introduction of fluorine atoms has been successful in creating a range of fluorinated organic molecules with enhanced reactivity and stability .

Synthesis of Phenoxyethyl Derivatives

Scientific Field

Pharmaceutical Chemistry

Application Summary

3-(2,2,2-Trifluoroethyl)phenol is used in the synthesis of phenoxyethyl derivatives, which are intermediates in the production of α-1 adrenoceptor blockers like silodosin.

Methods of Application

The synthesis involves reactions that form phenoxyethyl derivatives from 2-methoxy phenol using reagents like trifluoroethyl iodide and boron tribromide.

Results

The process leads to the efficient production of intermediates necessary for the synthesis of clinically significant pharmaceuticals .

Solvent Systems for Electrolytes

Scientific Field

Electrochemistry

Application Summary

Derivatives of 3-(2,2,2-Trifluoroethyl)phenol are used in developing solvent systems for electrolytes, particularly in high-energy density batteries.

Methods of Application

The compound is incorporated into electrolyte solvents to enhance their oxidative stability, low volatility, and non-flammability.

Results

The use of these solvent systems has shown promise in improving the performance and safety of lithium-ion batteries .

Propriétés

IUPAC Name |

3-(2,2,2-trifluoroethyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O/c9-8(10,11)5-6-2-1-3-7(12)4-6/h1-4,12H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVLPKNPGWGKEMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)CC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00357107 |

Source

|

| Record name | 3-(2,2,2-trifluoroethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,2,2-Trifluoroethyl)phenol | |

CAS RN |

161611-53-6 |

Source

|

| Record name | 3-(2,2,2-trifluoroethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Hydroxy-[(1S,2R,3S,4R)-3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]azanium;chloride](/img/structure/B61929.png)

![4-(1-Hydroxy-1-methylethyl)-2-propyl-1-[[2'-[(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic acid ethyl ester](/img/structure/B61933.png)

![Methyl 4-(methylthio)-2-([[2-(methylthio)-3-pyridyl]carbonyl]amino)butanoate](/img/structure/B61935.png)

![4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid](/img/structure/B61946.png)

![2-[(5-Methylthieno[2,3-D]Pyrimidin-4-Yl)Thio]Aniline](/img/structure/B61948.png)